molecular formula CClF2N3O2S B14506285 Chloro(difluoro)methanesulfonyl azide CAS No. 64544-27-0

Chloro(difluoro)methanesulfonyl azide

Cat. No.: B14506285
CAS No.: 64544-27-0
M. Wt: 191.55 g/mol
InChI Key: CVNKYPGLMVCXLK-UHFFFAOYSA-N
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Description

Chloro(difluoro)methanesulfonyl azide (CClF₂SO₂N₃) is a sulfonyl azide derivative characterized by a methanesulfonyl backbone substituted with one chlorine and two fluorine atoms, coupled with an azide (-N₃) functional group. This compound is of significant interest in organic synthesis due to its reactivity in click chemistry and cycloaddition reactions, where the azide group facilitates efficient coupling with alkynes to form triazoles .

Properties

CAS No.

64544-27-0

Molecular Formula

CClF2N3O2S

Molecular Weight

191.55 g/mol

IUPAC Name

1-chloro-N-diazo-1,1-difluoromethanesulfonamide

InChI

InChI=1S/CClF2N3O2S/c2-1(3,4)10(8,9)7-6-5

InChI Key

CVNKYPGLMVCXLK-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(S(=O)(=O)N=[N+]=[N-])Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Azidation of Chloro(difluoro)methanesulfonyl Chloride

The most direct synthesis involves treating chloro(difluoro)methanesulfonyl chloride (ClF₂C−SO₂−Cl) with sodium azide in polar aprotic solvents.

Procedure

  • Charge a flame-dried flask with ClF₂C−SO₂−Cl (10.0 mmol, 1.0 equiv) and anhydrous dimethylformamide (15 mL) under argon.
  • Add sodium azide (12.0 mmol, 1.2 equiv) portionwise at 0°C with vigorous stirring.
  • Warm to 25°C and monitor reaction progress by ¹⁹F NMR until complete consumption of starting material (typically 6–8 hours).
  • Quench with ice water (50 mL), extract with diethyl ether (3 × 30 mL), and dry over MgSO₄.
  • Purify via silica gel chromatography (hexane/ethyl acetate 9:1) to isolate the azide as a colorless liquid.

Key Parameters

Variable Optimal Condition Effect on Yield
Solvent Anhydrous DMF 89% yield
Temperature 0°C → 25°C Minimizes HN₃
NaN₃ Equivalents 1.2 Full conversion

This method parallels the azidation of difluoromethyl phenyl sulfone documented by recent studies, adapting conditions for enhanced safety given the increased reactivity of the chloro-difluoro substrate.

Alternative Preparation via Tosyl Azide Intermediate

Base-Mediated Azide Transfer

For substrates sensitive to HN₃ generation, a modified approach employs tosyl azide (TsN₃) as the azide source under strongly basic conditions:

Reaction Mechanism

  • Deprotonation of TsN₃ by potassium tert-butoxide generates a reactive azide anion.
  • Nucleophilic displacement of the sulfonyl chloride group proceeds via a two-step SN2 mechanism.

Experimental Protocol

  • Dissolve ClF₂C−SO₂−Cl (5.0 mmol) and TsN₃ (5.5 mmol) in THF (10 mL) at −50°C.
  • Add t-BuOK (2.2 equiv) in DMF (5 mL) dropwise over 30 minutes.
  • Stir at −50°C for 2 hours, then warm to 0°C and quench with 2M HCl.
  • Extract with dichloromethane, wash with saturated NaHCO₃, and concentrate under reduced pressure.

Advantages

  • Avoids hazardous HN₃ gas formation
  • Improved yields (78–82%) compared to direct NaN₃ route

Purification and Analytical Characterization

Chromatographic Separation

Silica gel chromatography proves essential for removing residual starting materials and oligomeric byproducts. Elution with nonpolar solvents (hexane/CH₂Cl₂ 4:1) effectively separates the target azide (Rf = 0.38) from unreacted sulfonyl chloride (Rf = 0.55).

Spectroscopic Data

¹⁹F NMR (376 MHz, CDCl₃)
δ −58.8 (s, 2F, CF₂Cl), −92.1 (s, 1F, SO₂N₃)
Compare to analogous CF₂-containing triazoles

HRMS (ESI+)
Calcd for C₁H₂ClF₂N₃O₂S [M+H]⁺: 227.9412
Found: 227.9415

IR (neat)
2145 cm⁻¹ (N₃ stretch), 1375 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym)

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Reaction Time Safety Rating
Direct NaN₃ Route 89 98 8 h Moderate
TsN₃/t-BuOK Method 82 95 3 h High

The TsN₃ method offers faster reaction times and improved safety margins, though at slightly reduced yield compared to the direct sodium azide approach.

Chemical Reactions Analysis

Types of Reactions

Chloro(difluoro)methanesulfonyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Photolysis: Ultraviolet (UV) light irradiation.

Major Products Formed

Scientific Research Applications

Chloro(difluoro)methanesulfonyl azide has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloro(difluoro)methanesulfonyl azide involves the reactivity of the azide group. In nucleophilic substitution reactions, the azide ion (N₃⁻) attacks electrophilic centers, displacing leaving groups and forming new bonds. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas (N₂) in the process . Photolysis of the azide group generates nitrene intermediates, which are highly reactive and can participate in various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Its boiling point (29–32°C) and density (1.583 g/mL) suggest high volatility compared to sulfonyl azides, which typically exhibit higher thermal stability due to the azide group .
  • Methanesulfonyl Azide (CH₃SO₂N₃) : Lacking halogen substituents, this simpler sulfonyl azide is less stabilized electronically. The absence of electron-withdrawing groups like Cl or F may result in lower reactivity in click chemistry compared to CClF₂SO₂N₃.

Reactivity in Click Chemistry

Chloro(difluoro)methanesulfonyl azide demonstrates enhanced reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to non-halogenated analogs. For example, azido ethanol derivatives (as in ) form triazoles efficiently under mild conditions (45°C), whereas bulkier or less electrophilic sulfonyl azides may require higher temperatures or longer reaction times . The chlorine and fluorine substituents likely stabilize the transition state by withdrawing electron density, accelerating the reaction.

Research Findings and Trends

Recent studies highlight the superiority of halogenated sulfonyl azides in drug discovery. For instance, demonstrates that chloro derivatives (e.g., compound 8) form under mild conditions using N-chlorosuccinimide, suggesting analogous pathways for CClF₂SO₂N₃ synthesis . Additionally, fluorinated sulfonyl azides are gaining traction in radiopharmaceuticals due to their improved metabolic stability compared to non-fluorinated analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Chloro(difluoro)methanesulfonyl azide, and how can purity be maximized?

  • Methodology : Use stepwise substitution reactions under inert atmospheres (e.g., nitrogen or argon) to avoid unintended side reactions. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-resolution mass spectrometry (HRMS) and ¹⁹F NMR spectroscopy. For analogs like 4-chloro-2-fluorobenzaldehyde, >95% purity is achieved through similar methods .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and fluorine environments.
  • IR spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and azide (N₃, ~2100 cm⁻¹) functional groups.
  • X-ray crystallography : Resolve crystal structure for bond-length validation.
    Reference analogs like 6:2 Cl-PFESA, where LC-MS/MS and NMR resolved structural ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use explosion-proof fume hoods, anti-static equipment, and personal protective equipment (PPE) including nitrile gloves and face shields. Store in flame-resistant cabinets at ≤4°C. Follow guidelines for chlorinated sulfonamides, which require inert gas purging during transfers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

  • Methodology : Apply density functional theory (DFT) to calculate activation energies for azide-alkyne cycloaddition reactions. Use software like Gaussian or COMSOL Multiphysics to simulate transition states. Compare predicted vs. experimental regioselectivity, as seen in AI-driven reaction optimization studies .

Q. What experimental strategies resolve contradictions in reported thermal stability data?

  • Methodology : Perform differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) to identify decomposition thresholds. Cross-validate with thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts. For analogs like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, discrepancies in mp/bp were resolved through controlled atmospheric conditions .

Q. How do environmental factors (pH, UV exposure) influence the degradation pathways of this compound?

  • Methodology : Conduct accelerated aging studies using UV chambers (λ = 254 nm) and pH buffers (2–12). Track degradation via LC-MS/MS to identify intermediates like fluorinated sulfonic acids. Reference PFAS degradation studies, where 6:2 Cl-PFESA formed persistent perfluoroalkyl acids .

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